molecular formula C22H18N8O2S B10927751 N-(1-benzyl-1H-pyrazol-3-yl)-5-{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10927751
M. Wt: 458.5 g/mol
InChI Key: FUWICUIEQZQQOG-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-yl)amine is a complex organic compound that features a unique combination of pyrazole, thiadiazole, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-yl)amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl bromide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-yl)amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-yl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of key enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-yl)amine: shares similarities with other pyrazole and thiadiazole derivatives, such as:

Uniqueness

The uniqueness of N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-yl)amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N8O2S

Molecular Weight

458.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[3-[(4-nitropyrazol-1-yl)methyl]phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C22H18N8O2S/c31-30(32)19-12-23-29(15-19)14-17-7-4-8-18(11-17)21-25-26-22(33-21)24-20-9-10-28(27-20)13-16-5-2-1-3-6-16/h1-12,15H,13-14H2,(H,24,26,27)

InChI Key

FUWICUIEQZQQOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)C4=CC=CC(=C4)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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